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Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV)

NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed

by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection,

primarily in combination with other direct-acting antiviral agents. This technical guide provides a

comprehensive overview of the discovery, development, and eventual discontinuation of

deleobuvir, with a focus on its mechanism of action, preclinical and clinical evaluation, and the

experimental methodologies employed.

Discovery and Lead Optimization
The journey to identify deleobuvir began with a high-throughput screening (HTS) campaign

that identified an initial hit compound. This lead molecule underwent extensive optimization

guided by principles of conformation-based restrictions and scaffold replacements to enhance

its antiviral potency and pharmacokinetic properties.

A key strategy in the lead optimization process was to rigidify the molecule's conformation to

better fit the binding pocket of the NS5B polymerase. This involved a "linker hopping" approach

to identify a new structural hinge, leading to a promising diamide chemical series. Further

refinement involved replacing a benzimidazole scaffold with a more lipophilic indole isostere,

which ultimately led to the identification of deleobuvir.
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Discovery workflow of Deleobuvir.

Chemical Synthesis
The chemical synthesis of deleobuvir is a convergent process, with a key step involving a one-

pot borylation-Suzuki coupling reaction. This efficient palladium-catalyzed reaction was crucial

for the large-scale synthesis required for clinical development. The synthesis starts from

commercially available materials and involves the construction of the core indole and

benzimidazole ring systems, followed by their coupling and subsequent modifications to yield

the final active pharmaceutical ingredient.
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Indole Synthesis
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Synthetic pathway of Deleobuvir.

Mechanism of Action
Deleobuvir is a non-nucleoside inhibitor that allosterically binds to a specific pocket within the

thumb domain of the HCV NS5B polymerase, known as thumb-pocket 1.[1] This binding

induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent

RNA polymerase activity and prevents viral RNA replication.[2][3]

Preclinical Evaluation
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In Vitro Antiviral Activity
The antiviral activity of deleobuvir was assessed using HCV subgenomic replicon assays. In

these cell-based assays, deleobuvir demonstrated potent inhibition of HCV replication, with

median 50% effective concentration (EC50) values of 23 nM for genotype 1a and 11 nM for

genotype 1b.[1][4]

Parameter HCV Genotype 1a HCV Genotype 1b

EC50 (nM) 23[1][4] 11[1][4]

IC50 (nM) 50[3] 50[3]

In Vitro Resistance Studies
In vitro resistance selection studies were conducted by passaging HCV replicons in the

presence of increasing concentrations of deleobuvir. These studies identified amino acid

substitutions in the thumb-pocket 1 of the NS5B polymerase, with mutations at positions P495,

P496, and V499A being associated with decreased susceptibility to the drug.[1] Notably, the

P495L substitution conferred a 120- to 310-fold decrease in sensitivity to deleobuvir.[5]

Mutation Fold-Change in EC50

P495L 120-310[5]

P495S >100

V499A >10

Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV.
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HCV Subgenomic Replicon Assay Workflow.
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Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase

reporter gene are seeded in 96-well plates.

The cells are treated with serial dilutions of deleobuvir.

After a 72-hour incubation period at 37°C, the cells are lysed.

Luciferase activity is measured using a luminometer.

The EC50 value, representing the concentration of the compound that inhibits 50% of viral

replication, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay (Scintillation
Proximity Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic

activity of the HCV NS5B polymerase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b607048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare reaction mixture:
- Recombinant HCV NS5B polymerase

- Biotinylated RNA template
- [3H]UTP

Add Deleobuvir

Incubate to allow RNA synthesis

Add streptavidin-coated
scintillation proximity assay (SPA) beads

Measure proximity-induced scintillation

Calculate IC50 value

End

Click to download full resolution via product page

NS5B Polymerase Inhibition SPA Workflow.
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A reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA

template, and radiolabeled [3H]UTP is prepared.

Deleobuvir is added to the reaction mixture.

The mixture is incubated to allow the polymerase to synthesize a new RNA strand,

incorporating the [3H]UTP.

Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind

to the biotinylated RNA template.

If the [3H]UTP has been incorporated into the newly synthesized RNA strand, it will be in

close proximity to the SPA bead, causing the scintillant within the bead to emit light.

The amount of light emitted is measured, and the IC50 value (the concentration of the

compound that inhibits 50% of the enzyme's activity) is determined.

In Vitro Resistance Selection
This method is used to identify viral mutations that confer resistance to an antiviral compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b607048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture HCV replicon-containing cells
with a low concentration of Deleobuvir

Monitor for viral replication

No replication

Gradually increase the concentration
of Deleobuvir in the culture medium

Replication detected

Isolate resistant cell colonies

Sequence the NS5B gene from
resistant colonies

Identify amino acid substitutions

End

Click to download full resolution via product page

In Vitro Resistance Selection Workflow.
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HCV replicon-containing cells are cultured in the presence of a low concentration of

deleobuvir.

The culture is monitored for signs of viral replication.

The concentration of deleobuvir in the culture medium is gradually increased over several

passages (typically 10-15 weeks).

Cell colonies that are able to replicate in the presence of high concentrations of the drug are

isolated.

The NS5B gene from these resistant colonies is sequenced to identify any amino acid

substitutions compared to the wild-type virus.

Clinical Development
Deleobuvir progressed to Phase 3 clinical trials, where it was primarily evaluated in

combination with the NS3/4A protease inhibitor faldaprevir and ribavirin. The key clinical trials

in its development program were the SOUND-C2, SOUND-C3, HCVerso1, and HCVerso2

studies.

Clinical Trial Design Overview
The clinical trials for deleobuvir were designed to assess its safety, efficacy, and optimal

dosing in treatment-naïve patients with chronic HCV genotype 1 infection.
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General Clinical Trial Design for Deleobuvir.

Key Clinical Trials
SOUND-C2 (NCT01132313): This Phase 2b study evaluated different durations and dosing

regimens of deleobuvir in combination with faldaprevir and ribavirin in treatment-naïve patients

with HCV genotype 1.[6][7]

SOUND-C3 (NCT01132313): A Phase 2b study that explored the interferon-free combination of

faldaprevir, deleobuvir, and ribavirin in treatment-naïve patients with HCV genotype 1a (IL28B

CC) and 1b.[8]
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HCVerso1 (NCT01275999) and HCVerso2 (NCT01308263): These were Phase 3 trials that

further investigated the efficacy and safety of faldaprevir and deleobuvir with ribavirin in

treatment-naïve patients with HCV genotype 1b, including those with compensated cirrhosis

and those ineligible for peginterferon therapy.[9][10]

Inclusion Criteria (HCVerso1 & 2):

Age 18-75 years

Chronic HCV genotype 1b infection

HCV RNA ≥1,000 IU/mL

Treatment-naïve

Compensated liver disease (with or without cirrhosis)[10]

Exclusion Criteria (HCVerso1 & 2):

Mixed-genotype HCV or non-1b genotype

Hepatitis B or HIV co-infection

Decompensated liver disease

In HCVerso1, patients likely ineligible for peginterferon/ribavirin were excluded.[10]

Clinical Efficacy
The combination of deleobuvir, faldaprevir, and ribavirin demonstrated high efficacy in

treatment-naïve patients with HCV genotype 1b. In the SOUND-C2 study, a 28-week regimen

resulted in a sustained virologic response at 12 weeks post-treatment (SVR12) of 85% in this

patient population.[9] The HCVerso trials also showed that a 24-week regimen of faldaprevir,

deleobuvir, and ribavirin resulted in significantly higher SVR12 rates compared to historical

controls.[9]
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Trial Treatment Arm Patient Population SVR12 Rate

SOUND-C2

Faldaprevir +

Deleobuvir + Ribavirin

(28 weeks)

HCV GT-1b,

Treatment-naïve
85%[9]

HCVerso1

Faldaprevir +

Deleobuvir + Ribavirin

(24 weeks)

HCV GT-1b,

Treatment-naïve
81% (adjusted)[11]

HCVerso2

Faldaprevir +

Deleobuvir + Ribavirin

(24 weeks)

HCV GT-1b,

Treatment-naïve

(including IFN-

ineligible)

72-74% (adjusted,

with cirrhosis)[11]

Safety and Tolerability
The most common adverse events reported in clinical trials of deleobuvir in combination with

faldaprevir and ribavirin were gastrointestinal (nausea, vomiting) and skin-related events (rash).

[9] These were generally mild to moderate in intensity.

Discontinuation of Development
Despite promising results in patients with HCV genotype 1b, the development of deleobuvir
was discontinued in December 2013. The decision was based on findings from the Phase 3

trials which indicated that the overall efficacy of the faldaprevir and deleobuvir-based regimen

was not sufficient to be competitive in the rapidly evolving landscape of HCV therapeutics,

particularly in patients with genotype 1a infection where response rates were considerably

lower.

Conclusion
Deleobuvir (BI 207127) represents a well-characterized non-nucleoside inhibitor of the HCV

NS5B polymerase that progressed through a rigorous discovery and development program.

While it ultimately did not reach the market due to insufficient efficacy in broader patient

populations, the technical data and insights gained from its development have contributed

valuable knowledge to the field of antiviral drug discovery. The detailed experimental protocols
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and clinical trial data presented in this guide offer a comprehensive resource for researchers

and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

